3-Hydroxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
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Overview
Description
3-Hydroxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound with the molecular formula C24H20N6O3 and a molecular weight of 440.465 g/mol . This compound is part of a class of hydrazones, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the reaction of 3-hydroxybenzaldehyde with a hydrazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: This can result in the formation of reduced hydrazone derivatives.
Substitution: This reaction can occur at the aromatic ring or the hydrazone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
3-Hydroxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone: Similar in structure but lacks the hydroxyl group on the benzaldehyde moiety.
3-Hydroxybenzaldehyde: A simpler compound with a hydroxyl group on the benzaldehyde ring, used in various organic syntheses.
Uniqueness
The uniqueness of 3-Hydroxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone lies in its complex structure, which imparts specific chemical and biological properties not found in simpler or structurally different compounds. This makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
478252-74-3 |
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Molecular Formula |
C24H20N6O3 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
8-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C24H20N6O3/c1-29-21-20(22(32)27-24(29)33)30(14-17-9-5-8-16-7-2-3-11-19(16)17)23(26-21)28-25-13-15-6-4-10-18(31)12-15/h2-13,31H,14H2,1H3,(H,26,28)(H,27,32,33)/b25-13+ |
InChI Key |
MGNDMJPICLSLQE-DHRITJCHSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC(=CC=C3)O)CC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC(=CC=C3)O)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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